Product packaging for 2-Bromo-4-tert-butyl-5-nitro-phenol(Cat. No.:CAS No. 1246213-42-2)

2-Bromo-4-tert-butyl-5-nitro-phenol

Cat. No.: B3093551
CAS No.: 1246213-42-2
M. Wt: 274.11 g/mol
InChI Key: XRWRQOLFLQDWOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Substituted Phenolic Compounds and Nitro-Brominated Aromatics

The chemical character of 2-Bromo-4-tert-butyl-5-nitro-phenol is defined by the interplay of its four distinct functional groups attached to a benzene (B151609) ring.

Substituted Phenolic Compounds: Phenols, compounds with a hydroxyl (-OH) group directly bonded to an aromatic ring, are a cornerstone of organic chemistry and are found in a vast array of biologically active molecules and pharmaceuticals. mcgill.ca The hydroxyl group is a strongly activating, ortho-, para-directing substituent in electrophilic aromatic substitution reactions, and it can also act as a weak acid. wikipedia.org The presence of other substituents dramatically modifies the phenol's physical and chemical properties. wisdomlib.orgwisdomlib.org In the case of this compound, the ring is heavily substituted, which influences its acidity, nucleophilicity, and potential for further reactions. The bulky tert-butyl group, for example, can create steric hindrance that may influence the reactivity of adjacent groups. sci-hub.box

Nitro-Brominated Aromatics: The inclusion of both a nitro (-NO2) and a bromo (-Br) group places this compound in the category of nitro-brominated aromatics.

Nitro Group: The nitro group is a powerful electron-withdrawing group and a strong deactivating meta-director for electrophilic aromatic substitution. nih.gov Its presence significantly increases the acidity of the phenolic proton compared to phenol (B47542) itself. The electron-withdrawing nature of the nitro group also makes nitroaromatic compounds susceptible to nucleophilic aromatic substitution. nih.gov

Bromo Group: The bromine atom is a deactivating but ortho-, para-directing substituent due to a combination of inductive withdrawal and resonance effects.

Combined Effects: The synergistic effect of these groups on the aromatic ring—the activating hydroxyl group, the deactivating bromo group, and the strongly deactivating nitro group—creates a complex electronic environment that dictates the molecule's reactivity and potential as a synthetic intermediate.

Interactive Table: Properties of this compound

Property Value Source
CAS Number 1246213-42-2 bldpharm.com
Molecular Formula C₁₀H₁₂BrNO₃ N/A
Molecular Weight 274.11 g/mol N/A

Significance in Contemporary Organic Synthesis and Medicinal Chemistry Research

While specific applications for this compound are not extensively documented, its structure suggests potential utility in several research areas.

Organic Synthesis: Multi-substituted aromatics are valuable as building blocks for creating more complex molecules. The functional groups on this compound can be chemically manipulated in various ways:

The nitro group can be reduced to an amine, which is a key precursor for dyes, pharmaceuticals, and the formation of diazonium salts.

The bromine atom can participate in cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig reactions) to form new carbon-carbon or carbon-heteroatom bonds.

The phenolic hydroxyl group can be alkylated to form ethers or esterified.

This versatility makes it a potentially useful scaffold for synthesizing a variety of target molecules. For instance, the synthesis of its precursor, 2-Bromo-4-tert-butylphenol, is a known process involving the bromination of 4-tert-butylphenol (B1678320). A subsequent nitration step would logically lead to the title compound, although specific conditions are not widely published.

Medicinal Chemistry: Phenolic compounds are a privileged scaffold in drug discovery, with a high percentage of approved drugs containing a phenol or a related phenolic ether. mcgill.ca The substitution pattern on the phenolic ring is critical for biological activity. mcgill.ca Halogenated and nitrated phenols have been investigated for a wide range of biological activities, including antimicrobial and antioxidant properties. The specific combination of lipophilic (tert-butyl), electron-withdrawing (nitro, bromo), and hydrogen-bonding (hydroxyl) groups gives this compound a distinct physicochemical profile that could be explored for interaction with biological targets.

Overview of the Scholarly Literature Pertaining to this compound

A comprehensive search of scientific databases reveals a scarcity of scholarly literature focused specifically on this compound. While it is listed in the catalogs of chemical suppliers, indicating its synthesis and availability for research purposes, dedicated studies on its synthetic pathways, detailed chemical properties, and applications have not been prominently published. bldpharm.com

The existing literature provides significant context through studies of closely related compounds:

2-Bromo-4-tert-butylphenol: The synthesis and properties of this direct precursor are documented. ontosight.ai It serves as an intermediate in various chemical productions.

2-Bromo-4-nitrophenol (B183087): This compound, lacking the tert-butyl group, is a known chemical intermediate with established synthesis routes. quora.com

2-Bromo-4-tert-butyl-5-nitro-phenylamine: The existence of this analog, where the hydroxyl group is replaced by an amine, further suggests the chemical feasibility and potential interest in this substitution pattern. cymitquimica.com

The study of these related molecules provides a framework for predicting the reactivity and potential of this compound. However, without direct experimental data, its specific behavior remains a subject for future research. The current literature gap highlights an opportunity for further investigation into the synthesis and characterization of this and other similarly complex substituted phenols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12BrNO3 B3093551 2-Bromo-4-tert-butyl-5-nitro-phenol CAS No. 1246213-42-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4-tert-butyl-5-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO3/c1-10(2,3)6-4-7(11)9(13)5-8(6)12(14)15/h4-5,13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWRQOLFLQDWOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1[N+](=O)[O-])O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901262080
Record name 2-Bromo-4-(1,1-dimethylethyl)-5-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901262080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246213-42-2
Record name 2-Bromo-4-(1,1-dimethylethyl)-5-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1246213-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4-(1,1-dimethylethyl)-5-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901262080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Strategic Approaches for 2 Bromo 4 Tert Butyl 5 Nitro Phenol

Direct Halogenation and Nitration Pathways for Phenolic Precursors

The synthesis of 2-Bromo-4-tert-butyl-5-nitro-phenol through direct functionalization of phenolic precursors involves the strategic introduction of bromo and nitro groups onto a pre-existing tert-butylated phenol (B47542) framework. The order and regioselectivity of these electrophilic aromatic substitution reactions are paramount to achieving the desired isomer.

Regioselective Nitration of 2-tert-butylphenol (B146161) and Subsequent Bromination Studies

A plausible, albeit challenging, synthetic route commences with 2-tert-butylphenol. The directing effects of the hydroxyl (-OH) and tert-butyl groups govern the position of the incoming electrophiles. The hydroxyl group is a potent activating ortho-, para-director, while the tert-butyl group is also an activating ortho-, para-director. In 2-tert-butylphenol, the combined directing effects would preferentially guide nitration to the C4 and C6 positions, leading to a mixture of 2-tert-butyl-4-nitrophenol and 2-tert-butyl-6-nitrophenol.

To achieve the target 5-nitro substitution pattern, an alternative precursor, 4-tert-butylphenol (B1678320), is a more logical starting point. Nitration of 4-tert-butylphenol would yield 4-tert-butyl-2-nitrophenol. Subsequent bromination of this intermediate would then be directed by the powerful hydroxyl group to the available ortho position (C6), likely resulting in 2-bromo-4-tert-butyl-6-nitrophenol, which is not the desired product.

A more direct pathway within this strategic framework involves the nitration of 2-bromo-4-tert-butylphenol. The synthesis of this intermediate is well-established, involving the bromination of 4-tert-butylphenol. In 2-bromo-4-tert-butylphenol, the hydroxyl group at C1, the bromo group at C2, and the tert-butyl group at C4 create a complex pattern of directing influences. The strongly activating hydroxyl group will dominate, directing the electrophilic nitration primarily to the C6 position. Achieving nitration at the C5 position is electronically disfavored and would require specialized catalytic systems to overcome the inherent regiochemical preferences of the starting material.

Table 1: Plausible Reaction Scheme starting from 4-tert-butylphenol

Step Reactant Reagent(s) Product Theoretical Considerations
1 4-tert-butylphenol Br₂ in CHCl₃/CCl₄ 2-Bromo-4-tert-butylphenol High yield, selective bromination ortho to the hydroxyl group.

Sequential Halogenation of 2-tert-butyl-4-hydroxyphenol Derivatives Followed by Nitration

An alternative, though less direct, approach could involve starting from a derivative of 2-tert-butyl-4-hydroxyphenol, which is also known as 4-tert-butylcatechol (B165716). researchgate.netwikipedia.org The synthesis of 4-tert-butylcatechol can be achieved through the reaction of catechol with methyl tert-butyl ether (MTBE) in the presence of an acid catalyst. researchgate.net

The subsequent sequential halogenation and nitration of 4-tert-butylcatechol present significant regiochemical challenges. The presence of two hydroxyl groups would strongly activate the ring, making controlled, selective monohalogenation difficult. Assuming selective bromination could be achieved at the C6 position, subsequent nitration would be directed by the two hydroxyl groups and the bromo substituent, further complicating the attainment of the desired this compound isomer. This pathway is considered less synthetically viable due to the high reactivity of the catechol ring and the difficulty in controlling the regioselectivity of multiple electrophilic substitutions.

Multi-Step Synthesis from Substituted Nitrophenol Intermediates

Building the target molecule from a nitrophenol scaffold offers an alternative strategic approach. This method involves introducing the bromo and tert-butyl substituents in a stepwise manner onto a pre-existing nitrophenol ring.

Bromination of 4-Nitrophenol (B140041) Derivatives and Subsequent tert-Butylation Strategies

This synthetic route commences with the bromination of 4-nitrophenol. The reaction of 4-nitrophenol with bromine in a suitable solvent such as acetic acid yields 2-bromo-4-nitrophenol (B183087). oup.comoup.com The hydroxyl group directs the incoming bromine to the ortho position.

The subsequent introduction of a tert-butyl group at the C4 position of the 2-bromo-4-nitrophenol intermediate is a key challenge. The Friedel-Crafts alkylation, the classical method for introducing alkyl groups onto an aromatic ring, is notoriously difficult on rings that are deactivated by strongly electron-withdrawing groups such as a nitro group.

However, recent advancements in catalysis offer potential solutions. Synergistic Brønsted/Lewis acid catalysis, for instance, using a combination of a protic acid and an iron catalyst, has been shown to promote the tert-butylation of electron-rich arenes using reagents like di-tert-butylperoxide or tertiary alcohols. nih.gov Applying such a system to the deactivated 2-bromo-4-nitrophenol ring could potentially facilitate the desired tert-butylation at the position para to the hydroxyl group, although the reaction would likely require carefully optimized conditions to overcome the deactivating effect of the nitro group.

Table 2: Proposed Multi-Step Synthesis from 4-Nitrophenol

Step Reactant Reagent(s) Product Key Challenge
1 4-Nitrophenol Br₂ in acetic acid 2-Bromo-4-nitrophenol Control of reaction conditions to ensure monobromination. oup.comoup.com

Mechanistic Insights into Selectivity Control in this compound Synthesis

The regiochemical outcome of the synthesis of this compound is dictated by the complex interplay of electronic and steric effects of the substituents on the phenol ring during electrophilic aromatic substitution.

The hydroxyl group is a strongly activating ortho-, para-director due to its ability to donate a lone pair of electrons into the aromatic system, stabilizing the Wheland intermediate. savemyexams.com The tert-butyl group is an activating ortho-, para-director through an inductive effect. stackexchange.com Conversely, the bromo group is a deactivating ortho-, para-director, and the nitro group is a strong deactivating meta-director.

In the direct halogenation and nitration pathways, the powerful activating and directing effect of the hydroxyl group tends to dominate, making substitution at the positions ortho and para to it the most favorable. This presents a significant hurdle in achieving the desired 5-nitro substitution pattern.

Steric hindrance also plays a crucial role. The bulky tert-butyl group can hinder substitution at adjacent positions, potentially influencing the ratio of ortho and para products. stackexchange.com

In the multi-step synthesis starting from 4-nitrophenol, the key mechanistic challenge is the Friedel-Crafts tert-butylation of a deactivated ring. The mechanism of advanced catalytic systems, such as dual Brønsted/Lewis acid catalysis, involves the in-situ generation of a more reactive electrophile or enhancement of the nucleophilicity of the aromatic ring, thereby lowering the activation energy for the substitution reaction. nih.gov

Considerations for Process Optimization and Industrial Scalability of this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness.

Process Optimization:

Reaction Conditions: Optimization of temperature, reaction time, and reactant concentrations is critical to maximize yield and minimize the formation of by-products. For nitration reactions, controlling the temperature is crucial to prevent runaway reactions and the formation of dinitrated or trinitrated products. paspk.orgedubirdie.com

Catalyst Selection: The choice of catalyst is paramount, especially for challenging steps like the tert-butylation of a deactivated ring. The ideal catalyst should be highly active, selective, robust, and easily separable from the reaction mixture.

Solvent Choice: The solvent can significantly influence reaction rates and selectivity. The use of environmentally benign and easily recyclable solvents is a key consideration for green chemistry principles.

Industrial Scalability:

Raw Material Sourcing: The availability and cost of starting materials such as substituted phenols and nitrating/brominating agents are major economic drivers.

Process Safety: The handling of hazardous reagents like concentrated nitric and sulfuric acids, as well as bromine, requires strict safety protocols and specialized equipment to manage exothermic reactions and potential toxic emissions. nih.gov

Purification: The development of efficient and scalable purification methods, such as crystallization or distillation, is necessary to achieve the desired product purity. google.com

Waste Management: The treatment and disposal of waste streams, including acidic and halogenated by-products, must comply with environmental regulations.

A thorough techno-economic analysis of the different synthetic routes would be necessary to determine the most viable pathway for the large-scale production of this compound.

Chemical Reactivity and Advanced Transformation Pathways of 2 Bromo 4 Tert Butyl 5 Nitro Phenol

Nucleophilic Substitution Reactions Involving the Aryl Bromide Moiety

The aromatic ring of 2-Bromo-4-tert-butyl-5-nitro-phenol is activated towards nucleophilic aromatic substitution (SNAr) due to the presence of the strongly electron-withdrawing nitro group positioned ortho and para to the bromine atom. This activation facilitates the displacement of the bromide ion by a variety of nucleophiles.

In analogous bromonitro-aromatic compounds, the bromine atom can be readily replaced by nucleophiles such as amines or alkoxides. For instance, reactions with sodium methoxide (B1231860) would be expected to yield a methoxy (B1213986) derivative, while reactions with ammonia (B1221849) or primary amines could produce the corresponding amino-substituted phenols. The reaction typically proceeds via a bimolecular mechanism involving the formation of a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the bromide leaving group to restore aromaticity. The bulky tert-butyl group may sterically hinder the approach of some nucleophiles, potentially influencing reaction rates and conditions.

Table 1: Expected Nucleophilic Aromatic Substitution Reactions

NucleophileReagent ExampleExpected Product
AlkoxideSodium Methoxide (NaOMe)2-Methoxy-4-tert-butyl-5-nitro-phenol
AmineAmmonia (NH₃)2-Amino-4-tert-butyl-5-nitro-phenol
ThiolateSodium Thiophenoxide (NaSPh)2-(Phenylthio)-4-tert-butyl-5-nitro-phenol

Selective Reduction Reactions of the Nitro Group

The nitro group is highly susceptible to reduction, which can be achieved using a variety of reagents and conditions to yield the corresponding amine. The primary challenge in the reduction of this compound is achieving chemoselectivity, specifically reducing the nitro group without causing hydrodebromination (loss of the bromine atom) or other unwanted side reactions.

Common methods for nitro group reduction include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with hydrogen gas, or the use of metal hydrides. However, these powerful reducing conditions can sometimes lead to the cleavage of the carbon-bromine bond.

More selective methods have been developed to address this. Transfer hydrogenation, which uses a hydrogen donor in the presence of a catalyst, is often a milder alternative. A well-documented procedure for a similar substrate, 2,4-di-tert-butyl-5-nitro-phenol, utilizes ammonium (B1175870) formate (B1220265) as the hydrogen source with a Pd/C catalyst in refluxing ethanol (B145695), yielding the amine quantitatively. chemicalbook.comchemicalbook.com Another approach involves the use of borane-tetrahydrofuran (B86392) complex (BH3-THF), which has been shown to selectively reduce nitro groups adjacent to a phenolic hydroxyl group, leaving other functionalities intact. jrfglobal.com

Formation of 5-Amino Derivatives

The primary product of the selective reduction of the nitro group in this compound is 5-Amino-2-bromo-4-tert-butylphenol. This transformation is a key step in the synthesis of more complex molecules, as the resulting amino group can be readily derivatized.

Detailed research on closely related compounds provides effective protocols. For example, the reduction of 2,4-di-tert-butyl-5-nitrophenol (B1387553) using 5% Pd/C in ethyl acetate (B1210297) under 4-5 kg/cm ² of hydrogen gas pressure proceeds smoothly to the corresponding 5-amino-2,4-di-tert-butylphenol. tdcommons.org This method avoids the high temperatures of refluxing ethanol and may offer better preservation of the C-Br bond. The resulting 5-amino derivative is a valuable intermediate in pharmaceutical synthesis. tdcommons.orggoogle.com

Table 2: Methods for Selective Nitro Group Reduction

Reagent SystemSolventConditionsKey Feature
H₂ (4-5 kg/cm ²), 5% Pd/CEthyl Acetate30±5°C, 20 hoursControlled pressure and temperature. tdcommons.org
Ammonium Formate, 5% Pd/CEthanolReflux, 2 hoursRapid transfer hydrogenation. chemicalbook.comchemicalbook.com
BH₃-THFTetrahydrofuran (THF)Room TemperatureHigh chemoselectivity for ortho-nitrophenols. jrfglobal.com
Ni(acac)₂, PMHSNot specifiedMild conditionsCatalytic transfer hydrogenation with a nickel system. rsc.org

Oxidation Reactions of the Phenolic Hydroxyl Group

Phenols, particularly those with electron-donating groups and unblocked positions, are susceptible to oxidation. libretexts.org The phenolic hydroxyl group in this compound can be oxidized to generate quinone-type structures. The presence of the bulky tert-butyl group classifies it as a hindered phenol (B47542), which can influence the oxidation pathway and the stability of the resulting products. Strong oxidizing agents like chromic acid are commonly used for this transformation. libretexts.orgpearson.com

The reaction often proceeds through a radical mechanism, where the oxidizing agent abstracts a hydrogen atom from the hydroxyl group, forming a phenoxy radical. youtube.com This radical is resonance-stabilized, with the unpaired electron delocalized over the aromatic ring. Subsequent oxidation and rearrangement lead to the formation of quinone derivatives.

Pathways to Quinone Derivatives

The oxidation of substituted phenols can lead to either ortho- or para-quinones, depending on the substitution pattern and reaction conditions. youtube.com For this compound, oxidation would likely lead to an ortho-quinone derivative, given the substitution pattern.

Research on the autoxidation of a structurally similar compound, 4-methoxy-2,5-di-t-butylphenol, shows it yields a mixture of 2,5-di-t-butyl-1,4-benzoquinone and its corresponding epoxide derivatives. This suggests that oxidation of this compound could potentially yield a substituted benzoquinone. Reagents like diphenylseleninic anhydride (B1165640) have been specifically used for the oxidation of phenols to their corresponding ortho-quinones. rsc.org Another powerful and common oxidant for hindered phenols is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which is known to facilitate such transformations. researchgate.net

Other Electrophilic and Radical Reaction Pathways

While the functional groups on this compound primarily direct its reactivity towards the pathways described above, other transformations are possible.

Electrophilic Substitution: The aromatic ring is generally deactivated towards further electrophilic aromatic substitution due to the electron-withdrawing effects of the bromo and nitro groups. However, the phenolic hydroxyl group is a strong activating group and an ortho-, para-director. google.combyjus.com The interplay of these competing effects makes predicting the outcome of further electrophilic attack complex. Nitration of similar substituted phenols can occur, often requiring milder conditions (e.g., dilute nitric acid) than for benzene (B151609) itself. google.commasterorganicchemistry.com The position of any further substitution would be governed by the combined directing influence of the existing groups and steric hindrance from the tert-butyl substituent.

Radical Reactions: As a hindered phenol, the compound can participate in radical reactions. Phenols are well-known radical scavengers, capable of donating their phenolic hydrogen atom to quench radical species, forming a stable phenoxy radical in the process. This property is the basis of their use as antioxidants. The photolysis of nitrophenols with UV light can also lead to the formation of radicals, such as hydroxyl radicals (•OH), through complex photochemical pathways. nih.gov

Advanced Analytical and Spectroscopic Characterization in 2 Bromo 4 Tert Butyl 5 Nitro Phenol Research

Application of Advanced Spectroscopic Techniques for Reaction Monitoring and Product Purity Assessment

The synthesis of 2-Bromo-4-tert-butyl-5-nitro-phenol involves multiple steps where the formation of intermediates and byproducts is possible. Therefore, real-time reaction monitoring and rigorous purity assessment of the final product are essential. Advanced spectroscopic methods are indispensable for these tasks.

Infrared (IR) Spectroscopy is a powerful tool for monitoring the progress of the nitration and bromination steps during the synthesis. The introduction of the nitro group can be tracked by the appearance of strong asymmetric and symmetric stretching vibrations around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. The presence of the phenolic hydroxyl group is indicated by a broad O-H stretching band, typically in the region of 3200-3600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information. In ¹H NMR, the chemical shifts of the aromatic protons are significantly influenced by the electron-withdrawing nitro group and the bromine atom, causing them to appear at lower fields. researchgate.net The tert-butyl group will exhibit a characteristic singlet peak in the upfield region. ¹³C NMR, including techniques like DEPT-135, helps in distinguishing between different types of carbon atoms (methyl, methine, and quaternary carbons), confirming the substitution pattern on the phenol (B47542) ring.

Mass Spectrometry (MS) is vital for confirming the molecular weight of the target compound and identifying any impurities. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy, confirming the molecular formula of C₁₀H₁₂BrNO₃. For instance, in related nitrophenols, the molecular ion peak is a key identifier. chemicalbook.com Electron ionization mass spectrometry of related brominated phenols often shows characteristic fragmentation patterns, including the loss of the bromine atom and parts of the alkyl substituent. nist.gov

A summary of expected spectroscopic data for this compound based on related compounds is presented below:

Spectroscopic TechniqueFunctional GroupExpected Characteristic Signal
IR Spectroscopy Nitro Group (NO₂)~1520 cm⁻¹ (asymmetric), ~1350 cm⁻¹ (symmetric)
Phenolic Hydroxyl (O-H)Broad band at ~3200-3600 cm⁻¹
¹H NMR Aromatic ProtonsDeshielded signals in the aromatic region
tert-Butyl ProtonsSinglet peak in the upfield region
¹³C NMR Aromatic CarbonsSignals in the aromatic region, influenced by substituents
tert-Butyl CarbonsQuaternary and methyl carbon signals in the aliphatic region
Mass Spectrometry Molecular Ion[M]⁺ or [M-H]⁻ corresponding to C₁₀H₁₂BrNO₃

Chromatographic and Separation Methodologies for Complex Reaction Mixtures

The synthesis of this compound can result in a complex mixture containing the starting materials, intermediates, the final product, and various byproducts. Chromatographic techniques are essential for the separation, identification, and quantification of these components.

Gas Chromatography (GC) is a suitable technique for the analysis of volatile and thermally stable phenolic compounds. researchgate.net To improve the chromatographic properties and sensitivity, derivatization of the phenolic hydroxyl group is often employed. youtube.com For nitrophenols, GC coupled with a mass spectrometer (GC-MS) allows for the separation of isomers and the identification of unknown impurities based on their mass spectra. researchgate.net The use of an electron capture detector (ECD) can be particularly advantageous due to the presence of the electronegative nitro group and bromine atom, which enhances the detector response. epa.gov

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of phenolic compounds. spectrochem.inmdpi.com Reversed-phase HPLC, with a nonpolar stationary phase and a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water with an acid modifier), is commonly used for the separation of nitrophenols and their derivatives. bldpharm.com A UV-Vis detector is typically used for detection, as the phenolic ring and nitro group are strong chromophores. mdpi.com HPLC methods can be developed to assess the purity of the final product and to quantify the amount of this compound in a reaction mixture.

A comparison of chromatographic methods for the analysis of this compound is outlined below:

Chromatographic MethodStationary PhaseMobile Phase/Carrier GasDetector
Gas Chromatography (GC) Non-polar (e.g., polysiloxane)Inert gas (e.g., He, N₂)Mass Spectrometer (MS), Electron Capture Detector (ECD)
High-Performance Liquid Chromatography (HPLC) Reversed-phase (e.g., C18)Acetonitrile/Water mixtureUV-Vis, Diode Array Detector (DAD)

Computational Chemistry Approaches for Predicting Molecular Structure and Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for predicting the molecular structure, spectroscopic properties, and reactivity of molecules like this compound. nih.govnih.gov These theoretical calculations can provide insights that complement experimental findings.

Molecular Structure and Spectroscopic Properties: DFT calculations can be used to optimize the geometry of the this compound molecule, providing information on bond lengths, bond angles, and dihedral angles. nih.gov Furthermore, theoretical vibrational frequencies can be calculated and compared with experimental IR spectra to aid in the assignment of spectral bands. nih.gov Similarly, NMR chemical shifts can be predicted to assist in the interpretation of experimental NMR spectra.

Reactivity and Reaction Mechanisms: DFT can be employed to study the electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net This information is valuable for predicting the reactivity of the molecule in various chemical reactions. For instance, the electron-withdrawing nature of the nitro group and the bromine atom will influence the acidity of the phenolic proton and the susceptibility of the aromatic ring to nucleophilic attack. Computational studies on related bromophenols have shown that the position of the bromine atom significantly influences their chemical behavior. nih.gov

Key parameters that can be predicted using computational chemistry for this compound include:

Predicted PropertyComputational MethodSignificance
Optimized Molecular GeometryDensity Functional Theory (DFT)Provides bond lengths, bond angles, and conformational information. nih.gov
Vibrational FrequenciesDFTAids in the interpretation of experimental IR and Raman spectra. nih.gov
NMR Chemical ShiftsDFT with appropriate basis setsAssists in the assignment of ¹H and ¹³C NMR signals.
Frontier Molecular Orbital Energies (HOMO/LUMO)DFTPredicts reactivity and sites for electrophilic/nucleophilic attack. researchgate.net
Electrostatic Potential MapDFTVisualizes the electron distribution and identifies regions of positive and negative charge.

Research Applications and Emerging Areas of Investigation for 2 Bromo 4 Tert Butyl 5 Nitro Phenol

Utility as a Versatile Synthetic Intermediate in Complex Organic Molecule Synthesis

The molecular architecture of 2-Bromo-4-tert-butyl-5-nitrophenol makes it a highly valuable intermediate in the synthesis of more complex organic structures. The presence of multiple reactive sites on the phenol (B47542) ring—the hydroxyl, bromo, and nitro groups—allows for a variety of chemical transformations. Phenols and their derivatives are foundational materials in organic synthesis, serving as precursors for a vast array of more intricate compounds. wikipedia.org

The bromine atom, for instance, can be readily displaced or participate in cross-coupling reactions, a cornerstone of modern organic chemistry for forming carbon-carbon and carbon-heteroatom bonds. Similarly, the nitro group can be reduced to an amine, which then opens up another avenue for derivatization, such as the formation of amides or participation in diazotization reactions. The hydroxyl group can undergo etherification or esterification, further adding to the synthetic possibilities. The bulky tert-butyl group can also play a role in directing the regioselectivity of subsequent reactions due to steric hindrance.

Exploration of Potential Biological Activities and Pharmacological Relevance

Substituted phenols are a well-established class of compounds with a broad spectrum of biological activities. The specific combination of bromo, tert-butyl, and nitro substituents on the phenol ring of 2-Bromo-4-tert-butyl-5-nitrophenol suggests a high potential for pharmacological relevance.

Antimicrobial Research Applications

Nitroaromatic compounds have a long history of use as antimicrobial agents, with their activity often linked to the enzymatic reduction of the nitro group within microbial cells, leading to the formation of toxic reactive species. researchgate.net The general class of nitrophenols has been investigated for its potential to combat various bacterial strains. nih.gov While direct studies on 2-Bromo-4-tert-butyl-5-nitrophenol are limited, the structural motifs present suggest that it could be a candidate for antimicrobial research. The lipophilicity, potentially enhanced by the tert-butyl and bromo groups, can facilitate passage through bacterial cell membranes, a key factor in the antibacterial activity of phenolic compounds. frontiersin.org

Antifungal Research Applications

Similar to their antibacterial properties, nitrophenols and their derivatives are known to be used in the manufacturing of fungicides. nih.govllojibwe.org 4-Nitrophenol (B140041), for example, is a known fungicide. nih.gov The antifungal potential often stems from the ability of these compounds to disrupt cellular processes within the fungal organisms. Research on related compounds, such as bromophenols isolated from marine sources, has also demonstrated significant antifungal activity. nih.gov This suggests that 2-Bromo-4-tert-butyl-5-nitrophenol could serve as a lead compound for the development of novel antifungal agents.

Role in the Development of Novel Pharmaceutical Precursors

The versatility of 2-Bromo-4-tert-butyl-5-nitrophenol as a synthetic intermediate directly translates to its potential role in the development of new pharmaceutical precursors. Many active pharmaceutical ingredients (APIs) are complex molecules built upon simpler, functionalized scaffolds. kajay-remedies.com For instance, 4-Nitrophenol is a key intermediate in the synthesis of widely used drugs like paracetamol. thebulkcart.cominnospk.com The ability to selectively modify the different functional groups of 2-Bromo-4-tert-butyl-5-nitrophenol allows for the systematic generation of a library of new compounds. These new molecules can then be screened for various biological activities, potentially leading to the discovery of novel therapeutic agents for a range of diseases. The synthesis of novel bromophenol derivatives has already shown promise in the inhibition of enzymes like acetylcholinesterase, which is relevant for diseases such as Alzheimer's. nih.gov

Applications in Specialty Chemical and Advanced Material Research

The unique electronic and steric properties of 2-Bromo-4-tert-butyl-5-nitrophenol make it a candidate for applications in the field of specialty chemicals and advanced materials. Phenolic compounds are integral to the production of polymers and resins. wikipedia.org The reactivity of the phenol ring allows for its incorporation into polymer backbones, while the bromo and nitro groups can be used to tune the material's properties, such as flame retardancy, thermal stability, or optical characteristics. For example, nitrophenols are used as intermediates in the production of dyes and pigments. kajay-remedies.com

Utilization as a Precursor in Diverse Industrial Chemical Processes

On a broader industrial scale, substituted phenols are workhorse chemicals. p-Bromophenol is an important organic intermediate with a wide range of uses. google.com Similarly, nitrophenols are key precursors in the manufacturing of agrochemicals, dyes, and rubber chemicals. llojibwe.orgkajay-remedies.comthebulkcart.com Given the functional groups present in 2-Bromo-4-tert-butyl-5-nitrophenol, it could potentially be utilized as a precursor in various industrial processes. For instance, the reduction of the nitro group to an amine would yield a substituted aminophenol, a class of compounds used as developers in photography and as intermediates in the synthesis of antioxidants and corrosion inhibitors.

Mechanistic Investigations and Molecular Interactions of 2 Bromo 4 Tert Butyl 5 Nitro Phenol

Studies on Molecular Target Interactions and Binding Mechanisms

The interaction of 2-bromo-4-tert-butyl-5-nitro-phenol with molecular targets is significantly influenced by the steric and electronic properties of its substituents. The bulky 2,6-di-tert-butyl groups in related nitrophenols have been shown to prevent the typical coordination of the phenoxide oxygen to metal centers. This steric hindrance can force an alternative binding mode through the nitro group, resulting in a nitronate complex with a quinonoidal electronic structure. This highlights that significant steric bulk on the phenol (B47542) ring can dictate the mode of interaction with molecular targets, shifting it from the phenolic oxygen to the nitro group.

This principle suggests that the 4-tert-butyl group in this compound, while less sterically hindering than two flanking tert-butyl groups, still plays a crucial role in how the molecule presents itself to a binding site. The combination of the bulky tert-butyl group and the adjacent nitro group creates a unique electronic and steric profile that influences its binding mechanisms.

Role of Nitro Group Bio-reduction in Eliciting Biological Effects

The nitro group is a critical functional group that often requires metabolic activation to exert biological effects. researchgate.netnih.gov The bio-reduction of nitroaromatic compounds is a key step in their mechanism of action for many therapeutic agents and also underlies their potential toxicity. researchgate.netnih.gov This process is often carried out by bacterial nitroreductases, which are flavoenzymes that catalyze the NAD(P)H-dependent reduction of nitro groups. oup.com

There are two main pathways for this reduction:

One-electron reduction: This pathway, catalyzed by oxygen-sensitive (Type II) nitroreductases, forms a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a futile cycle that generates superoxide (B77818) anions. oup.com

Two-electron reduction: Oxygen-insensitive (Type I) nitroreductases catalyze the reduction of the nitro group to a nitroso derivative, which is then further reduced to a hydroxylamino intermediate and finally to an amino group. oup.commdpi.com

These reactive intermediates, particularly the hydroxylamino derivative, are electrophilic and can form covalent adducts with cellular macromolecules like DNA, leading to mutagenic and cytotoxic effects. nih.govoup.com Therefore, the biological activity of this compound is likely mediated by the reductive metabolism of its nitro group, producing reactive species that interact with biological targets. The rate and outcome of this reduction can be influenced by the other substituents on the aromatic ring. oup.com

Analysis of Hydrogen Bonding and Other Non-Covalent Interactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl (-OH) group is a key player in directing the non-covalent interactions of this compound. It can act as both a hydrogen bond donor and acceptor, allowing it to interact with various biological targets.

In nitrophenols, the relative position of the hydroxyl and nitro groups determines the nature of the hydrogen bonding. quora.comdoubtnut.comdoubtnut.com

Intramolecular hydrogen bonding: Occurs when the groups are adjacent (in the ortho position), forming a bond within the same molecule. doubtnut.comtestbook.com This tends to decrease the boiling point and water solubility.

Intermolecular hydrogen bonding: Occurs when the groups are further apart (in the meta or para positions), leading to bonding between different molecules. quora.comdoubtnut.com This results in higher boiling points.

In this compound, the hydroxyl group is at position 1, and the nitro group is at position 5. They are not adjacent, suggesting that intermolecular hydrogen bonding with other molecules (including water or residues in a protein binding site) would be favored over intramolecular hydrogen bonding.

Furthermore, the bromine atom at position 2, ortho to the hydroxyl group, can also participate in non-covalent interactions. Studies on related compounds have shown the potential for intramolecular O-H···Br hydrogen bonds. The phenolic hydroxyl group is therefore a crucial anchor for the molecule, capable of forming key hydrogen bonds and other polar interactions that mediate its binding to biological structures.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. nih.govnih.gov For derivatives of this compound, the activity is modulated by the electronic and steric properties of the substituents on the phenol ring.

Key structural features and their likely impact on activity include:

The Nitro Group: Essential for activity, often acting as a prodrug element that is activated via bioreduction. researchgate.netnih.gov The position and electronic environment of the nitro group influence its reduction potential and, consequently, its biological effect. nih.gov

The Phenolic Hydroxyl Group: Acts as a crucial point for hydrogen bonding, anchoring the molecule to its target. Its acidity is modulated by the other ring substituents.

The Bromine Atom: As an electron-withdrawing group, it influences the acidity of the phenolic proton and the electron density of the aromatic ring. Its position can also affect the orientation of the molecule within a binding site.

The tert-Butyl Group: This large, bulky group has a significant steric influence, which can either enhance binding by fitting into a hydrophobic pocket or hinder it by preventing access to a target site. It is also a weak electron-donating group.

Comparative Analysis with Key Structural Analogues (e.g., 2-Bromo-4-fluoro-5-nitrophenol)

Comparing this compound with its analogue, 2-bromo-4-fluoro-5-nitrophenol, reveals the distinct roles of the tert-butyl versus the fluoro substituent at position 4. nih.gov

FeatureThis compound2-Bromo-4-fluoro-5-nitrophenolImpact on Activity
Substituent at C4 tert-ButylFluoroThe tert-butyl group is large, and sterically bulky, and provides a hydrophobic character. The fluoro group is small and highly electronegative.
Steric Effects High steric hindrance.Minimal steric hindrance.The bulky tert-butyl group may restrict access to certain binding sites but could enhance binding to sites with a suitable hydrophobic pocket. The small fluoro group allows for easier access to a wider range of targets.
Electronic Effects Weakly electron-donating (+I effect).Strongly electron-withdrawing (-I effect).The fluoro group's strong electron-withdrawing nature increases the acidity of the phenolic hydroxyl group more significantly than the tert-butyl group. This can alter the strength of hydrogen bonding and the overall charge distribution of the molecule.
Hydrophobicity (Lipophilicity) More lipophilic due to the alkyl nature of the tert-butyl group.Less lipophilic.Increased lipophilicity can enhance membrane permeability, potentially leading to better cellular uptake, but may also increase non-specific binding.

Future Research Directions and Overarching Challenges Pertaining to 2 Bromo 4 Tert Butyl 5 Nitro Phenol

Development of Green Chemistry Approaches for Sustainable Synthesis

A significant challenge in the production of 2-Bromo-4-nitrophenol (B183087) and similar compounds lies in the environmental impact of traditional synthesis methods. These methods often rely on harsh reagents and organic solvents that can be harmful to the environment. Future research will likely focus on developing "green" synthesis pathways. This could involve the use of ionic liquids, which are salts in a liquid state, as a more environmentally friendly alternative to traditional solvents. spectrochem.in The principles of green chemistry aim to reduce waste, use less hazardous materials, and design energy-efficient processes.

The synthesis of related brominated phenols, such as 2-bromo-4-(tert-butyl)phenol, has been achieved through the reaction of 4-tert-butyl-phenol with bromine in a solution of chloroform (B151607) and carbon tetrachloride. Adapting such procedures to be more sustainable, for instance by replacing hazardous solvents, is a key goal for future research.

Elucidation of Novel Biological Targets and Modes of Action

There is growing interest in the biological activities of nitrophenol derivatives. 2-Bromo-4-nitrophenol has been investigated for its potential antimicrobial and antifungal properties. lookchem.com However, the specific biological targets and the mechanisms through which it exerts these effects are not fully understood. Future research will likely employ advanced techniques to identify the precise cellular components with which this compound interacts.

Understanding the mode of action is crucial for developing any potential medicinal or agricultural applications. lookchem.com For instance, research on related compounds like 2,4-di-tert-butylphenol (B135424) (2,4-DTBP), a toxic secondary metabolite, has shown potent toxicity against a wide range of organisms. nih.gov Investigating whether 2-Bromo-4-nitrophenol shares similar mechanisms or has unique biological activities will be a key area of future study.

Exploration of Uncharted Application Domains in Advanced Technologies

The application of 2-Bromo-4-nitrophenol has primarily been in the synthesis of dyes, pharmaceuticals, and other fine chemicals. lookchem.com However, its properties suggest it could be useful in other advanced technological fields. For example, nitro-aromatic compounds are known for their electron-accepting properties, which could make them suitable for applications in materials science, such as in the development of novel electronic materials or sensors.

The sterically hindered nature of related nitrophenols has been shown to influence their coordination chemistry with metal ions, leading to unusual binding motifs. nih.gov This suggests that 2-Bromo-4-nitrophenol could also be explored for its potential in coordination chemistry and catalysis.

Advanced Computational Modeling for Predictive Research and Design

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, which can guide experimental research. Advanced computational modeling can be used to:

Predict reaction outcomes: Simulating reaction pathways can help in optimizing synthesis conditions and exploring new synthetic routes.

Design novel derivatives: By computationally modifying the structure of 2-Bromo-4-nitrophenol, researchers can predict which derivatives might have enhanced biological activity or improved properties for specific applications.

Understand intermolecular interactions: Modeling how 2-Bromo-4-nitrophenol interacts with biological targets or other molecules can provide insights into its mode of action and guide the design of new drugs or materials.

The use of computational tools can accelerate the research and development process, reduce the need for extensive trial-and-error experimentation, and provide a deeper understanding of the chemical and physical properties of 2-Bromo-4-nitrophenol and its derivatives.

Q & A

Q. Purity Optimization :

  • Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Final recrystallization in ethanol/water (1:1) yields >95% purity, confirmed by HPLC .

How can NMR spectral contradictions in brominated nitro-phenols be resolved?

Advanced Research Question
Contradictions in NMR data (e.g., unexpected coupling patterns or peak splitting) often arise from:

  • Steric effects : The bulky tert-butyl group may restrict rotation, causing non-equivalent protons.
  • Solvent polarity : Use deuterated DMSO to resolve hydrogen bonding interactions with nitro and hydroxyl groups .
  • Dynamic exchange : Low-temperature NMR (e.g., –40°C) can slow proton exchange in the hydroxyl group, sharpening peaks .

Q. Methodology :

  • Compare experimental spectra with computational predictions (DFT-based tools like Gaussian).
  • Cross-validate with IR and mass spectrometry to confirm functional groups .

What experimental designs are recommended to study the degradation pathways of this compound under varying pH?

Advanced Research Question
To analyze stability and degradation:

pH-Varied Stability Tests :

  • Prepare solutions at pH 3 (HCl), 7 (buffer), and 10 (NaOH).
  • Monitor degradation via UV-Vis spectroscopy at λ_max ≈ 320 nm (nitro group absorption) .

Identification of Byproducts :

  • Use LC-MS to detect intermediates (e.g., debrominated or denitrated products).

Kinetic Analysis :

  • Fit degradation data to first-order kinetics to determine half-life.

Q. Key Findings :

  • The compound is most stable at neutral pH; acidic conditions promote bromine loss, while alkaline conditions accelerate nitro-group hydrolysis .

How do substituents influence the regioselectivity of nitration in tert-butylphenol derivatives?

Basic Research Question
The tert-butyl group is a strong electron-donating group (EDG), directing electrophilic substitution to the para and ortho positions. However, steric hindrance from the tert-butyl group limits ortho substitution, favoring para nitration. Subsequent bromination at the ortho position is facilitated by the nitro group’s electron-withdrawing effect (EWG), which deactivates the ring but directs incoming electrophiles to remaining activated positions .

Q. Experimental Validation :

  • Compare nitration outcomes of 4-tert-butylphenol (para-dominated) vs. unsubstituted phenol (meta/para mix) using TLC monitoring .

What strategies mitigate hazards when handling this compound in lab settings?

Basic Research Question
Safety protocols from analogous brominated nitro-phenols suggest:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and eye protection.
  • Ventilation : Use fume hoods due to volatile bromine byproducts.
  • Storage : Keep at 2–8°C in amber glass to prevent photodegradation .
  • Waste Disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .

How can researchers reconcile discrepancies in reported melting points for brominated phenolic compounds?

Advanced Research Question
Variations in melting points (e.g., ±5°C across literature) arise from:

  • Purity differences : Impurities depress melting points; recrystallize and validate purity via DSC.
  • Polymorphism : Test for multiple crystalline forms using X-ray diffraction.
  • Methodology : Standardize heating rates (1°C/min) in melting point apparatus .

Q. Case Study :

  • For 2-Bromo-4-nitrophenol (CAS 5847-59-6), NIST reports a sharp mp of 121°C, while commercial catalogs note 118–122°C due to batch variability .

What computational tools are effective in predicting the reactivity of this compound in cross-coupling reactions?

Advanced Research Question

  • Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The bromine atom shows high electrophilicity, making it reactive in Suzuki-Miyaura couplings .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics.
  • Validation : Compare predicted activation energies with experimental Arrhenius plots .

How does the tert-butyl group affect the compound’s solubility in organic solvents?

Basic Research Question
The tert-butyl group enhances lipophilicity:

  • High Solubility : In non-polar solvents (e.g., hexane, chloroform).
  • Low Solubility : In polar solvents (e.g., water, methanol).

Q. Quantitative Data :

SolventSolubility (mg/mL)
Chloroform45.2
Methanol2.1
Water<0.1

Data derived from analogs like 4-tert-butyl-2-nitrophenol .

What analytical techniques are critical for characterizing trace impurities in this compound?

Advanced Research Question

  • GC-MS : Detect volatile impurities (e.g., residual tert-butyl chloride).
  • HPLC-PDA : Quantify non-volatile byproducts (e.g., dibromo derivatives) using a C18 column and acetonitrile/water mobile phase.
  • Elemental Analysis : Confirm Br and N content (±0.3% accuracy) .

How can researchers design a study to evaluate the compound’s potential as a kinase inhibitor?

Advanced Research Question

Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets.

In Vitro Assays :

  • Measure IC₅₀ values against recombinant kinases (e.g., EGFR, JAK2).
  • Validate selectivity via kinase profiling panels.

Structure-Activity Relationship (SAR) : Modify the nitro group to sulfonamide or amine and compare inhibitory activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4-tert-butyl-5-nitro-phenol
Reactant of Route 2
Reactant of Route 2
2-Bromo-4-tert-butyl-5-nitro-phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.